molecular formula C23H21ClN2O4S B12465361 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B12465361
M. Wt: 456.9 g/mol
InChI Key: LPDMTHBIAIQRBM-UHFFFAOYSA-N
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Description

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-ETHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a phenyl ring and further substituted with an ethoxy group and a chlorobenzoate moiety.

Preparation Methods

The synthesis of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-ETHOXYPHENYL 2-CHLOROBENZOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-ETHOXYPHENYL 2-CHLOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-ETHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . This inhibition disrupts protein synthesis in bacteria, leading to their death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Similar compounds to 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-ETHOXYPHENYL 2-CHLOROBENZOATE include other thienopyrimidines and benzimidazole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and applications. For example:

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H21ClN2O4S/c1-4-29-18-11-14(20-25-21(27)19-12(2)13(3)31-22(19)26-20)9-10-17(18)30-23(28)15-7-5-6-8-16(15)24/h5-11,20,26H,4H2,1-3H3,(H,25,27)

InChI Key

LPDMTHBIAIQRBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C(=C(S3)C)C)C(=O)N2)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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